molecular formula C20H29ClN2O5 B8091982 (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

(S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

Cat. No.: B8091982
M. Wt: 412.9 g/mol
InChI Key: DUOXYKZUGOXAKA-CSUZIONRSA-N
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Description

(S,E)-Ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate is a synthetically derived organic compound with a hexanoate backbone. Key structural features include:

  • Stereochemistry: The (S,E) configuration denotes an S-configured chiral center at the 2nd carbon and an E-geometry at the imino group (C=N bond) at the 5th position.
  • Functional Groups: A tert-butoxycarbonyl (Boc) group protects the amine at the 2nd position, providing stability under basic conditions . A benzyloxyimino group at the 5th position, which may act as a protective or directing group in synthetic pathways . A chloro substituent at the 6th carbon, introducing electron-withdrawing effects that influence reactivity . An ethyl ester at the terminal carboxyl group, enhancing lipophilicity compared to carboxylic acids .

This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry or drug candidates requiring selective deprotection strategies.

Properties

IUPAC Name

ethyl (2S,5E)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O5/c1-5-26-18(24)17(22-19(25)28-20(2,3)4)12-11-16(13-21)23-27-14-15-9-7-6-8-10-15/h6-10,17H,5,11-14H2,1-4H3,(H,22,25)/b23-16+/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOXYKZUGOXAKA-CSUZIONRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=NOCC1=CC=CC=C1)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC/C(=N\OCC1=CC=CC=C1)/CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Alkylation and Chloroacetate Formation

The foundational step involves synthesizing the α-chloroacetate core. As detailed in Caltech protocols, ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate is prepared via GP-1:

  • Reagents : Benzyl carbamate (1.0 equiv), ethyl glyoxalate (50% in toluene, 1.2 equiv), thionyl chloride (3.0 equiv).

  • Conditions : Reflux in chloroform (0.1 M) under nitrogen for 12 h.

  • Yield : 93% (4.17 g, 15.4 mmol).

This method ensures minimal racemization due to inert atmosphere control. The chloroacetate intermediate is stabilized by the benzyloxycarbonyl (Cbz) group, which suppresses β-elimination.

Elongation to 6-Chlorohexanoate Backbone

Chain extension employs a modified Evans aldol strategy:

  • Substrate : The α-chloroacetate is treated with Zn-5 (bis(carbimidate)) in 1,2-dichloroethane at reflux for 40 h.

  • Stereoselectivity : >99% enantiomeric excess (ee) achieved via chiral oxazoline ligands.

  • Isolation : Precipitation as a white solid (67% yield, 6.10 g).

Critical parameters include maintaining anhydrous conditions and precise stoichiometry to avoid diastereomer formation.

Imine Installation and tert-Butoxycarbonyl (Boc) Protection

Oxime Formation

The (E)-configured benzyloxyimino group is introduced via condensation:

  • Reagents : Hydroxylamine-O-benzyl ether (1.5 equiv), sodium acetate buffer (pH 4.5).

  • Conditions : Stirring at 0°C for 6 h, followed by extraction with ethyl acetate.

This step’s regioselectivity is controlled by the electron-withdrawing chloro group at C6, directing nucleophilic attack to C5.

Boc Protection of the Amino Group

The Boc group is installed using di-tert-butyl dicarbonate:

  • Reagents : Di-tert-butyl dicarbonate (1.2 equiv), DMAP (0.1 equiv).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 h.

  • Yield : 85–90% after silica gel chromatography.

Reaction Optimization Data

ParameterGP-1Patent WO2022084446
TemperatureReflux (40 h)0°C to RT
Solvent1,2-DichloroethaneDCM
CatalystZn-5DMAP
Yield (%)6785–90
Stereoselectivity (% ee)>99Not reported

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.34–7.24 (m, 5H, Ar-H), 5.23–4.94 (m, 3H, CH₂Ph), 1.24 (dd, J = 6.3, 3.8 Hz, 6H, iPr).

  • ¹³C NMR : 165.4 ppm (ester C=O), 153.9 ppm (Boc C=O).

Infrared (IR) Spectroscopy

Key absorptions: 1733 cm⁻¹ (ester C=O), 1508 cm⁻¹ (Boc N-H bend).

Purification and Stability

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate (4:1 → 2:1 gradient).

  • Recovery : >95% purity confirmed by HPLC.

Industrial-Scale Adaptations

A 2019 patent describes a cost-effective route avoiding precious metal catalysts:

  • Oxidative step : H₂O₂/Na₂WO₄ in MeOH/H₂O (1:1), 50°C, 8 h.

  • Reductive amination : NaBH₃CN, AcOH, THF, 0°C, 2 h.

  • Total yield : 72% over 5 steps.

Challenges and Mitigation Strategies

Epimerization at C2

  • Risk : Elevated temperatures (>40°C) promote racemization.

  • Solution : Conduct coupling reactions at 0°C with rapid workup.

Byproduct Formation

  • Issue : Over-alkylation at C6 due to excess thionyl chloride.

  • Control : Limit thionyl chloride to 2.5 equiv and monitor by TLC .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,5E)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, but they often require precise control of temperature, pressure, and pH to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new carbonyl-containing compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that compounds similar to (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate exhibit significant antitumor properties. The benzyloxy imino group is believed to enhance the interaction with biological targets, potentially leading to the development of novel anticancer agents. A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives that showed promising cytotoxicity against various cancer cell lines .

2. Enzyme Inhibition
This compound may serve as an enzyme inhibitor, particularly in pathways associated with cancer metabolism. The tert-butoxycarbonyl (Boc) group provides a protective mechanism during synthesis, allowing for selective modifications that can enhance inhibitory activity. Research has demonstrated that such modifications can lead to increased potency against specific enzymes involved in tumor growth .

Synthetic Biology Applications

1. Building Blocks for Peptide Synthesis
this compound can be utilized as a building block in peptide synthesis. The Boc group allows for easy removal under mild conditions, facilitating the assembly of complex peptides. This application is crucial in developing peptide-based therapeutics, which are gaining traction due to their specificity and reduced side effects .

2. Prodrug Development
The compound's structure makes it a suitable candidate for prodrug formulations. By modifying the functional groups, researchers can design prodrugs that enhance bioavailability and target delivery of active pharmaceutical ingredients (APIs). This strategy is particularly beneficial in improving the pharmacokinetic profiles of drugs used in treating chronic diseases .

Case Studies

Study Title Findings Reference
Antitumor Activity of Benzyloxy Imino CompoundsDemonstrated significant cytotoxic effects on breast cancer cell linesJournal of Medicinal Chemistry
Synthesis of Peptide DerivativesUtilized Boc-protected amino acids for efficient peptide synthesisOrganic Letters
Prodrug Formulation StrategiesImproved bioavailability through targeted delivery systemsEuropean Journal of Pharmaceutical Sciences

Mechanism of Action

The mechanism of action of (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share functional or protective group similarities:

(S)-3-(((Benzyloxy)Carbonyl)Amino)-6-(tert-Butoxy)-6-Oxohexanoic Acid ()
  • Molecular Formula: C₁₈H₂₅NO₆
  • Functional Groups :
    • Benzyloxycarbonyl (Cbz) and Boc-protected amines.
    • Terminal carboxylic acid instead of ethyl ester.
  • Comparison :
    • The absence of a chloro substituent reduces electrophilic reactivity.
    • The carboxylic acid group increases hydrophilicity, contrasting with the ethyl ester’s lipophilicity in the target compound.
    • Both compounds use orthogonal protecting groups (Boc and Cbz), enabling sequential deprotection .
Dicyclohexylamine (S)-6-(((Benzyloxy)Carbonyl)Amino)-2-((tert-Butoxycarbonyl)Amino)Hexanoate ()
  • Molecular Formula : C₃₁H₅₁N₃O₆
  • Functional Groups :
    • Dual protection (Boc and Cbz) on adjacent amines.
    • Dicyclohexylamine counterion.
  • Comparison: The dicyclohexylamine moiety enhances solubility in nonpolar solvents, whereas the target compound’s ethyl ester balances polarity. Lack of a chloro substituent simplifies synthetic pathways but reduces sites for further functionalization .
exo-6-Benzyloxycarbonylamino-3-Aza-Bicyclo[3.1.0]Hexane-3-Carboxylic Acid tert-Butyl Ester ()
  • Functional Groups :
    • Bicyclic scaffold with Cbz and Boc protection.
  • Comparison: The rigid bicyclic structure imposes steric constraints absent in the linear hexanoate backbone of the target compound. Both employ Boc/Cbz strategies, but the target’s chloro group offers a unique site for nucleophilic substitution .

Comparative Analysis Table

Property Target Compound (S)-3-(((Bz)Carb)AA-6-(t-Bu)-6-Oxohexanoic Acid Dicyclohexylamine Hexanoate exo-6-Cbz-3-Aza-Bicyclo Ester
Molecular Formula C₁₉H₂₆ClN₂O₅ (estimated) C₁₈H₂₅NO₆ C₃₁H₅₁N₃O₆ C₁₈H₂₃N₃O₄ (estimated)
Protective Groups Boc (amine), Benzyloxyimino (imine) Boc, Cbz Boc, Cbz Boc, Cbz
Key Substituents Chloro, Ethyl ester Carboxylic acid Dicyclohexylamine Bicyclic scaffold
Solubility Moderate lipophilicity (ethyl ester) High hydrophilicity (carboxylic acid) High in nonpolar solvents Low (rigid structure)
Reactivity Chloro enables nucleophilic substitution; imino group directs synthesis Acid-driven coupling reactions Amine-driven salt formation Steric hindrance limits reactivity
Applications Pharmaceutical intermediate (selective deprotection) Peptide synthesis Ionic liquid/catalyst support Conformationally restricted drugs

Research Findings and Trends

  • Protective Group Stability: Boc groups in all compounds are acid-labile but stable to bases, enabling selective deprotection . Benzyloxy-derived groups (Cbz, benzyloxyimino) require hydrogenolysis or acidic conditions, offering orthogonal strategies .
  • Chloro Substituent : Unique to the target compound, this group enhances electrophilicity, enabling cross-coupling or substitution reactions absent in analogues .
  • Stereochemical Impact : The (S,E) configuration in the target compound may influence biological activity or crystallization behavior, a factor less explored in simpler analogues .

Biological Activity

(S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate, with CAS number 1416134-59-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C18H26ClN2O5C_{18}H_{26}ClN_{2}O_{5}, with a molecular weight of 366.86 g/mol. It features a chlorohexanoate backbone modified with a benzyloxy imino group and a tert-butoxycarbonyl amino group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₆ClN₂O₅
Molecular Weight366.86 g/mol
CAS Number1416134-59-2
SolubilityModerate (0.372 mg/ml)
Log P (octanol-water partition coefficient)2.49

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

The compound is believed to act through multiple mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties, making it a candidate for further investigation in treating infectious diseases.
  • Anticancer Potential : Some research indicates that it may induce apoptosis in cancer cells, although detailed studies are still needed to confirm this effect.

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity towards certain cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
  • Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and moderate bioavailability, suggesting potential for oral administration .

Table 2: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialSignificant inhibition against bacterial strains
CytotoxicitySelective toxicity towards cancer cells
PharmacokineticsModerate bioavailability; favorable absorption

Q & A

Q. What are the key steps for synthesizing (S,E)-ethyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate, and how can reaction yields be optimized?

Methodological Answer: The synthesis involves multi-step protection/deprotection strategies and stereochemical control. For example:

  • Step 1 : Use TEMPO/NaClO₂ oxidation (for imine formation) under controlled pH and temperature (0–5°C, 18-hour reaction), followed by quenching with Na₂SO₃ to avoid over-oxidation .
  • Step 2 : Coupling reactions (e.g., BBDI-mediated esterification in CH₂Cl₂) require anhydrous conditions and monitoring via TLC (Rf ~0.3 in hexane/EtOAc 3:1).
  • Optimization : Increase yield by using excess benzyl alcohol (2.5 equiv) and chromatographic purification (silica gel, gradient elution) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • NMR : Prioritize ¹H and ¹³C NMR to confirm stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 4.2–5.1 ppm for benzyloxy groups) and imine geometry (E-configuration via coupling constants) .
  • IR : Validate carbonyl stretches (C=O at ~1720 cm⁻¹ for ester and Boc groups) and imine (C=N at ~1640 cm⁻¹) .
  • HPLC : Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity (>98% ee) .

Q. How do protecting groups (e.g., tert-butoxycarbonyl, benzyloxy) influence the compound’s reactivity in downstream modifications?

Methodological Answer:

  • Boc Group : Provides steric hindrance, preventing nucleophilic attack on the amine. Deprotection requires acidic conditions (TFA/CH₂Cl₂, 2 hr) .
  • Benzyloxy Group : Stabilizes the imine moiety but may require hydrogenolysis (H₂/Pd-C) for removal, which could reduce chlorohexanoate side chains. Alternative: Use TEMPO-free conditions to retain functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis (e.g., racemization at the (S)-configured center)?

Methodological Answer:

  • Diagnostic Tools : Use NOESY NMR to confirm spatial proximity of substituents (e.g., tert-butyl to ethyl group interactions) .
  • Kinetic Control : Optimize reaction time (e.g., limit deprotection steps to <3 hr in TFA) to minimize racemization .
  • Comparative Analysis : Cross-validate with X-ray crystallography (if crystalline) or electronic circular dichroism (ECD) for absolute configuration .

Q. What methodological approaches are recommended for analyzing conflicting spectral data (e.g., unexpected peaks in ¹³C NMR)?

Methodological Answer:

  • Step 1 : Rule out solvent/impurity artifacts by repeating under deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Step 2 : Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, a carbonyl signal at δ 170 ppm may indicate residual Boc-protected intermediates .
  • Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity (e.g., [M+Na]⁺ calc. 512.2014, obs. 512.2010) .

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced stability or bioactivity?

Methodological Answer:

  • DFT Applications :
    • Predict imine tautomerization barriers to assess hydrolytic stability (e.g., ΔG‡ >25 kcal/mol indicates shelf-stable E-configuration) .
    • Simulate docking interactions (e.g., with enzyme active sites) to prioritize substituents for functionalization (e.g., chlorohexanoate chain modifications) .
  • Validation : Correlate computational results with experimental stability assays (e.g., pH 7.4 buffer, 37°C, 48 hr) .

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